H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2, also known as LXW7, is a cyclic octapeptide that has garnered attention for its specific targeting of the integrin αvβ3. This compound is recognized for its high binding affinity and specificity, making it a potent ligand in various scientific research applications, particularly in cancer therapy and neuroprotection. The structure of LXW7 includes a sequence of amino acids that contribute to its biological activity and potential therapeutic effects.
LXW7 is classified under cyclic peptides, which are characterized by their circular structure formed through the bonding of terminal amino acids. It is synthesized using advanced combinatorial library technologies, specifically the one-bead-one-compound method. This classification allows LXW7 to be utilized in targeted therapies due to its ability to interact with specific cellular receptors .
The synthesis of LXW7 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The final step involves cyclization through the formation of disulfide bonds, which is crucial for maintaining the cyclic structure of the peptide.
The synthesis process involves several key steps:
The molecular formula of H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2 is C29H48N12O12S2, with a molecular weight of 820.9 g/mol. The compound features a disulfide bridge between two cysteine residues, which stabilizes its cyclic conformation.
LXW7 can undergo several chemical reactions that are critical for its functionality:
Common reagents used in these reactions include:
These reactions allow for modifications that can tailor the peptide's properties for specific applications .
The mechanism of action for LXW7 primarily involves its interaction with integrin αvβ3. Upon binding to this receptor, LXW7 can influence cellular signaling pathways that regulate cell adhesion and migration. This interaction has implications in tumor growth and metastasis, making LXW7 a candidate for therapeutic strategies aimed at inhibiting cancer progression .
LXW7 is typically presented as a white to off-white powder. Its solubility profile varies depending on the solvent used but is generally soluble in aqueous solutions at physiological pH.
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its high binding affinity to integrin αvβ3 is a notable chemical property that enhances its potential therapeutic applications .
LXW7 has significant scientific uses:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5